molecular formula C3H7ClO2 B3051949 Propionic acid hydrochloride CAS No. 37262-38-7

Propionic acid hydrochloride

Cat. No. B3051949
CAS RN: 37262-38-7
M. Wt: 110.54 g/mol
InChI Key: YYFIGOPUHPDIBO-UHFFFAOYSA-N
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Description

Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula CH3CH2COOH . It is a colorless, corrosive organic acid with a pungent, disagreeable, and rancid odor . It is considered generally recognized as safe (GRAS) food ingredient by FDA .


Synthesis Analysis

Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . The biosynthesis of propionic acid by propionibacteria has become an attractive alternative to traditional petrochemical processes due to the environmentally friendly features of biorefinery . In a study, metabolomics analysis of parental P. acidipropionici and its genome-shuffled mutant was undertaken to find the key metabolic nodes influencing propionic acid production .


Molecular Structure Analysis

The molecular formula of propionic acid is C3H6O2 . It is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .


Chemical Reactions Analysis

Propionic acid displays the general properties of carboxylic acids: it can form amide, ester, anhydride, and chloride derivatives . It undergoes the Hell–Volhard–Zelinsky reaction that involves α- halogenation of a carboxylic acid with bromine, catalysed by phosphorus tribromide .


Physical And Chemical Properties Analysis

Propionic acid is a colorless, oily liquid with a pungent, rancid, and unpleasant smell somewhat resembling body odor . It has unlimited miscibility with water . The physical and chemical properties of propionic acid such as its density, melting point, boiling point, solubility in water, and others are well documented .

Scientific Research Applications

Chemical Recovery and Purification

Studies have explored the use of propionic acid in the recovery and purification processes within chemical industries. For instance, Keshav et al. (2009) investigated the reactive extraction of propionic acid, focusing on the effects of binary extractants and modifier-diluents systems. Their research aimed at enhancing the extraction process for propionic acid recovery from aqueous waste streams and fermentation broths, contributing to the design of more efficient reactive extraction processes for chemical industries (Keshav, Wasewar, Chand, & Uslu, 2009).

Microbial Fermentation for Propionic Acid Production

Microbial fermentation is a significant area where propionic acid hydrochloride finds application, particularly in the production of propionic acid itself. Gonzalez-Garcia et al. (2017) provided a comprehensive review of the metabolic pathways for microbial propionic acid production, highlighting its commercial value and applications in various industries. This review also discusses the challenges and future perspectives in optimizing microbial fermentation for propionic acid production, offering insights into the potential for biological propionate production to enter the market in the foreseeable future (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).

Bioprocessing and Bioreactor Systems

In bioprocessing, propionic acid hydrochloride is used to enhance the production of propionic acid through innovative bioreactor systems. Liang et al. (2012) reported on the use of a fibrous-bed bioreactor (FBB) for the enhanced production of propionic acid using Jerusalem artichoke hydrolysate as a low-cost feedstock. Their findings demonstrated that the FBB system could achieve higher propionic acid concentration, yield, and productivity compared to traditional fermentation methods, suggesting the feasibility of economical propionic acid production from renewable resources (Liang, Li, Li, Cai, Yang, & Wang, 2012).

Safety And Hazards

Propionic acid is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

There is increasing interest in the synthesis of propionic acid in biotechnological pathways due to economic advantages as well as great adaptation with the green technology . Fermentative propionic acid production emerges as a competitor to chemical synthesis . Various bacteria synthesize propionic acid, but propionibacteria are the best producers . Biomass substrates hold promise to reduce propionic acid fermentation cost .

properties

IUPAC Name

propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFIGOPUHPDIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596314
Record name Propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrochloric AC./prop. AC. 1

CAS RN

37262-38-7
Record name Propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propionic acid hydrochloride
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